4-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)butan-2-ol
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Overview
Description
4-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)butan-2-ol is an organic compound with the molecular formula C10H17NO3 It features a furan ring, a hydroxymethyl group, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)butan-2-ol typically involves the reductive amination of 5-hydroxymethylfurfural (HMF) with an appropriate amine. One common method involves the reaction of HMF with aniline derivatives in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is usually conducted in a solvent like methanol or benzene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products
Oxidation: 4-({[5-(Carboxymethyl)furan-2-yl]methyl}amino)butan-2-ol.
Reduction: 4-({[5-(Hydroxymethyl)tetrahydrofuran-2-yl]methyl}amino)butan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Mechanism of Action
The mechanism of action of 4-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)butan-2-ol involves its interaction with specific molecular targets. The hydroxymethyl and amino groups can form hydrogen bonds with biological macromolecules, influencing their activity. The furan ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural (HMF): A precursor in the synthesis of 4-({[5-(Hydroxymethyl)furan-2-yl]methyl}amino)butan-2-ol.
4-(2-Furyl)butan-2-ol: A structurally similar compound with a furan ring and a butanol moiety.
5-({[4-Hydroxybenzyl]oxy}methyl)-2-furaldehyde (HBOMF): Another furan-based compound with potential biological activity.
Uniqueness
This compound is unique due to its combination of a furan ring, hydroxymethyl group, and amino alcohol moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-[[5-(hydroxymethyl)furan-2-yl]methylamino]butan-2-ol |
InChI |
InChI=1S/C10H17NO3/c1-8(13)4-5-11-6-9-2-3-10(7-12)14-9/h2-3,8,11-13H,4-7H2,1H3 |
InChI Key |
DNGUUBQEJLKOTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CC=C(O1)CO)O |
Origin of Product |
United States |
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